molecular formula C3H2BrIN2 B2750850 4-Bromo-3-iodo-1H-pyrazole CAS No. 27258-14-6

4-Bromo-3-iodo-1H-pyrazole

Cat. No.: B2750850
CAS No.: 27258-14-6
M. Wt: 272.871
InChI Key: GUJCTDQAFPJYFU-UHFFFAOYSA-N
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Description

4-Bromo-3-iodo-1H-pyrazole is a compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-member aromatic ring with two nitrogen atoms (at positions 1 and 2) and three carbon atoms .


Synthesis Analysis

The synthesis of pyrazole derivatives, including this compound, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A specific example of a synthesis method involves a 1,3-dipolar cycloaddition of diazo compounds and alkynyl bromides, which yields 3,5-diaryl-4-bromo-3H-pyrazoles .


Molecular Structure Analysis

The crystal structure of 4-iodo-1H-pyrazole has been reported, which completes the crystallographic data for the series of 4-halogenated-1H-pyrazoles . The bromo and chloro analogs are isostructural, forming trimeric H-bonding motifs, whereas the fluoro and iodo analogs form non-isostructural catemers .


Chemical Reactions Analysis

The reactions of 4-bromo-1-(2-chloroethyl)-1H-pyrazole prepared from 4-bromopyrazole with the in situ generated PhSNa, PhSeNa, Na(2)S, and Na(2)Se have resulted in thio/selenoether ligands .


Physical and Chemical Properties Analysis

4-Bromo-1H-pyrazole, a related compound, is a solid with a boiling point of 250-260 °C and a melting point of 93-96 °C . It’s reasonable to expect that this compound would have similar physical and chemical properties.

Scientific Research Applications

Tautomerism and Structural Analysis

4-Bromo-3-iodo-1H-pyrazole has been a subject of study in the context of tautomerism and structural analysis. For instance, a study by (Trofimenko et al., 2007) explored the tautomerism in the solid state and in solution of various 4-bromo-1H-pyrazoles. This research, which included X-ray crystallography and multinuclear magnetic resonance spectroscopy, provided insights into the predominance of certain tautomers, contributing to a deeper understanding of the chemical behavior of these compounds.

Synthesis and Characterization

The synthesis and characterization of this compound derivatives have been explored in multiple studies. For example, (Zhang et al., 2006) synthesized various 4-substituted-3,5-bis(2-pyridyl)-1H-pyrazoles and characterized them using techniques like NMR, ESI-MS, and IR. Similarly, (Kleizienė et al., 2009) prepared a 4-bromo-3-methoxy-1-phenyl-1H-pyrazole compound, providing detailed spectroscopic data which is crucial for understanding the properties and potential applications of these compounds.

Chemoselective Reactions and Syntheses

Research has also focused on utilizing this compound in chemoselective reactions. For instance, (Brahim et al., 2015) described a Pd-catalyzed arylation at the C5 position of N-protected pyrazole derivatives bearing bromo or iodo substituents. This study highlights the compound's role in facilitating specific chemical transformations.

Photoluminescence and Complex Formation

Studies like (Morishima et al., 2014) have explored the structure and photoluminescence of silver(i) trinuclear halopyrazolato complexes, including 4-bromo-3,5-diphenylpyrazole. Such research sheds light on the potential applications of these compounds in fields like photoluminescence and material science.

Biological Applications

In the biological realm, (Sherkar & Bhandarkar, 2015) investigated the antimicrobial activities of 4-bromo substituted pyrazoles. This kind of research is crucial for discovering new compounds with potential pharmaceutical applications.

Safety and Hazards

The safety data sheet for 3-Bromo-4-iodo-1H-pyrazole indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The future directions for research on 4-Bromo-3-iodo-1H-pyrazole and related compounds could involve further exploration of their synthesis methods, molecular structures, and potential applications in various fields. The completion of crystallographic data for the series of 4-halogenated-1H-pyrazoles, for instance, is a significant step forward .

Properties

IUPAC Name

4-bromo-5-iodo-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2BrIN2/c4-2-1-6-7-3(2)5/h1H,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUJCTDQAFPJYFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2BrIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.87 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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